![molecular formula C9H10N2O4 B1305342 3-Hydroxy-2-[(pyridine-4-carbonyl)-amino]-propionic acid CAS No. 877036-93-6](/img/structure/B1305342.png)
3-Hydroxy-2-[(pyridine-4-carbonyl)-amino]-propionic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-Hydroxy-2-[(pyridine-4-carbonyl)-amino]-propionic acid” is a compound with the molecular formula C9H10N2O4 . It is also known by other names such as 3-Hydroxy-2-(isonicotinamido)propanoic acid and 3-hydroxy-2-(pyridine-4-carbonylamino)propanoic acid . The compound has a molecular weight of 210.19 g/mol .
Molecular Structure Analysis
The InChI string for this compound is InChI=1S/C9H10N2O4/c12-5-7(9(14)15)11-8(13)6-1-3-10-4-2-6/h1-4,7,12H,5H2,(H,11,13)(H,14,15) . This string represents the compound’s molecular structure in a standardized textual format. The compound’s structure includes a pyridine ring attached to a carbonyl group, which is further attached to an amino-propionic acid group .
Physical And Chemical Properties Analysis
This compound has several computed properties, including a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 5, and a rotatable bond count of 4 . Its topological polar surface area is 99.5 Ų . The compound’s exact mass and monoisotopic mass are both 210.06405680 g/mol .
Mecanismo De Acción
3-Hydroxy-2-[(pyridine-4-carbonyl)-amino]-propionic acid is a competitive inhibitor of the enzyme alanine aminotransferase (ALT). ALT is responsible for the conversion of alanine to pyruvate, and this compound inhibits this conversion by binding to the active site of the enzyme. This inhibition of ALT leads to the accumulation of alanine in the cell, which can then be used for various metabolic processes.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species, which can lead to oxidative stress and cell damage. It has also been shown to reduce inflammation, and to have a protective effect on the liver. Additionally, this compound has been shown to have a beneficial effect on glucose metabolism, and to reduce cholesterol levels.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Hydroxy-2-[(pyridine-4-carbonyl)-amino]-propionic acid has a number of advantages and limitations for laboratory experiments. One advantage is that it is relatively easy to synthesize, and can be synthesized in a two-step reaction. Additionally, this compound is relatively stable and has a long shelf life. However, one limitation is that it is not very soluble in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are a number of potential future directions for research using 3-Hydroxy-2-[(pyridine-4-carbonyl)-amino]-propionic acid. These include further studies of its mechanism of action, as well as studies of its effects on other enzymes, proteins, and metabolic pathways. Additionally, further studies could be done to investigate the potential therapeutic applications of this compound, such as its use as an anti-inflammatory or anti-oxidant agent. Finally, further studies could be done to explore the potential of this compound as a drug delivery vehicle, as well as its potential use in drug discovery and development.
Métodos De Síntesis
3-Hydroxy-2-[(pyridine-4-carbonyl)-amino]-propionic acid can be synthesized using a two-step reaction. The first step involves the reaction of pyridine-4-carbonyl chloride with 2-amino-3-hydroxypropionic acid (AHPA) in aqueous solution. This reaction yields this compound as the major product. The second step involves the reaction of this compound with an alkylating agent such as dimethyl sulfate. This reaction yields the alkylated derivative of this compound.
Aplicaciones Científicas De Investigación
3-Hydroxy-2-[(pyridine-4-carbonyl)-amino]-propionic acid has been used in various scientific research applications, including the study of enzyme inhibition, enzyme kinetics, and protein-protein interactions. It has also been used in studies of the mechanisms of action of drugs and other compounds, as well as in studies of cell signaling and gene expression.
Propiedades
IUPAC Name |
3-hydroxy-2-(pyridine-4-carbonylamino)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c12-5-7(9(14)15)11-8(13)6-1-3-10-4-2-6/h1-4,7,12H,5H2,(H,11,13)(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICZGHDVYGKKCCF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C(=O)NC(CO)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

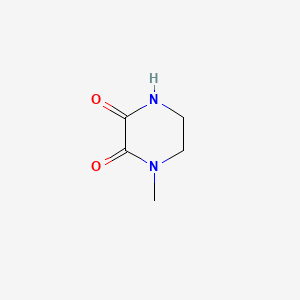
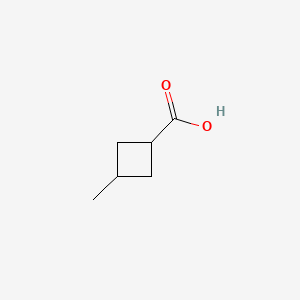
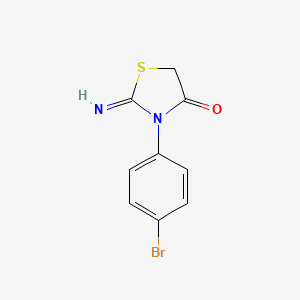
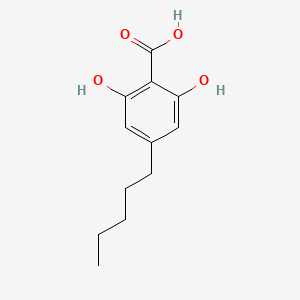
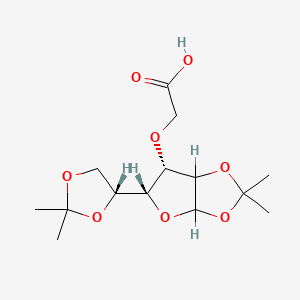
![Dimethyl-[4-(phenethylamino-methyl)-phenyl]-amine](/img/structure/B1305273.png)
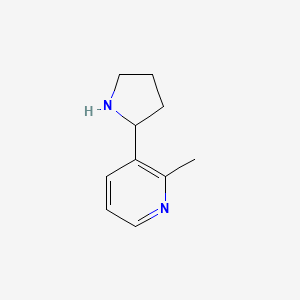
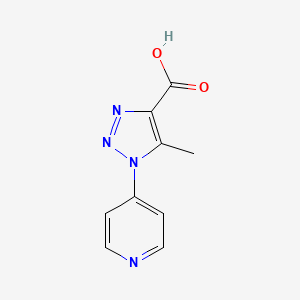

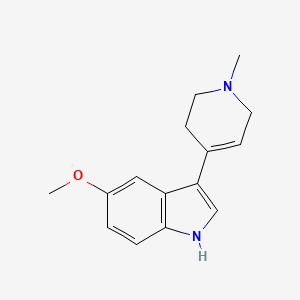
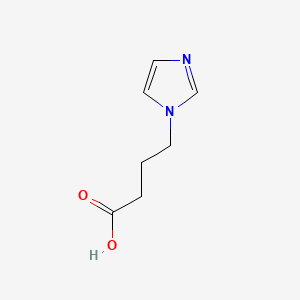
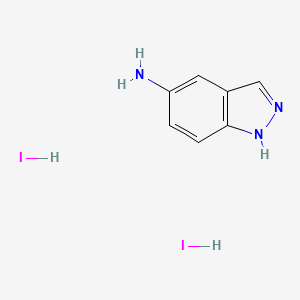
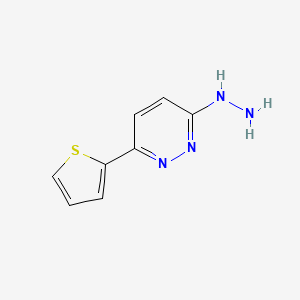
![2-[(4-Oxo-3-phenyl-4H-chromen-7-YL)oxy]propanoic acid](/img/structure/B1305284.png)